molecular formula C17H29NO4 B4020969 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide

7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No. B4020969
M. Wt: 311.4 g/mol
InChI Key: PCSKXAUYICVDHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, which are structurally related to 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide, involves multi-step reactions that typically start from readily available substrates. For instance, Mori and Ikunaka (1984) synthesized all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a related compound, starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984).

Molecular Structure Analysis

The molecular structure of compounds in the spirocyclic family, including the target molecule, can be characterized using techniques such as X-ray crystallography. Kayukova et al. (2007) demonstrated the structure of a related compound through hydrolysis reactions and subsequent X-ray analysis, showcasing the intricate molecular arrangements these compounds can exhibit (Kayukova et al., 2007).

Chemical Reactions and Properties

Spirocyclic compounds are known for participating in a variety of chemical reactions, owing to their functional groups and reactive centers. For instance, Nakamura et al. (2003) discussed the synthesis and cycloaddition of a 2,2-dialkoxy-1-methylenecyclopropane, demonstrating the reactivity of spirocyclic compounds under different conditions (Nakamura et al., 2003).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Jiang and Zeng (2016) synthesized and characterized two new oxaspirocyclic compounds, revealing insights into their physical properties through single-crystal X-ray crystallography (Jiang & Zeng, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the types of reactions these compounds can undergo, are crucial for understanding their potential applications. Rashevskii et al. (2020) highlighted the enhanced reactivity of certain spirocyclic diones in the Castagnoli-Cushman reaction with imines, showcasing the diverse chemical behavior of these molecules (Rashevskii et al., 2020).

properties

IUPAC Name

7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-5-8-18(9-6-2)15(20)13-11-14(19)22-17(13)7-10-21-16(3,4)12-17/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSKXAUYICVDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CC(=O)OC12CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
Reactant of Route 4
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide

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